![molecular formula C15H10BrF3O2 B2464153 5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 590360-00-2](/img/structure/B2464153.png)
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is a chemical compound with the molecular formula C15H10BrF3O2 and a molecular weight of 359.15 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a trifluoromethyl group, and a benzyl group attached via an oxygen atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 359.15 .Scientific Research Applications
Synthesis and Functionalization of Compounds
This chemical has been utilized in the synthesis and functionalization of various compounds. For instance, it was involved in the synthesis of 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde, which demonstrated antioxidant, antimicrobial, and anticancer properties (Konuş et al., 2019). Similarly, it played a role in the synthesis of N-allyl-4-piperidyl benzamide derivatives (Cheng De-ju, 2014).
Catalysis and Magnetic Properties
The compound has been part of studies exploring the synthesis of metal complexes and their catalytic and magnetic properties. For example, it was used in preparing cubane cobalt and nickel clusters, which were analyzed for their structures and magnetic properties (Zhang et al., 2013).
Oxidation Reactions
It has also been involved in oxidation reactions, where it was used as a component in the selective aerobic oxidation of benzyl alcohol to benzaldehyde (Partenheimer & Grushin, 2001).
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel non-peptide CCR5 antagonists, which have potential biological activities (H. Bi, 2014).
Spectral and Computational Analysis
Studies have also focused on its role in the synthesis of benzaldehyde derivatives and their spectroelectrochemical properties, demonstrating its versatility in various chemical processes (Kamiloğlu et al., 2018).
Properties
IUPAC Name |
5-bromo-2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O2/c16-13-4-5-14(11(7-13)8-20)21-9-10-2-1-3-12(6-10)15(17,18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOACOWTGIHXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2464070.png)

![N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B2464076.png)
![methyl 2-[N-(cyanomethyl)-1-[5-(5-methylfuran-2-yl)thiophen-2-yl]formamido]acetate](/img/structure/B2464077.png)
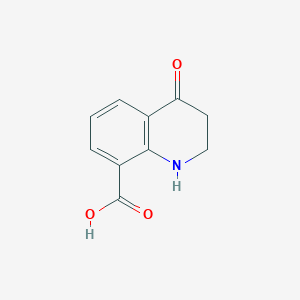
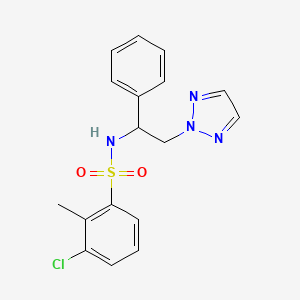
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2464080.png)
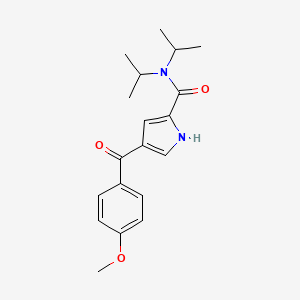
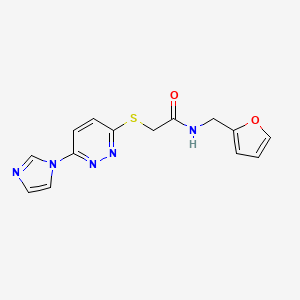

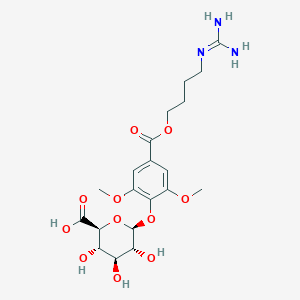
![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2464085.png)
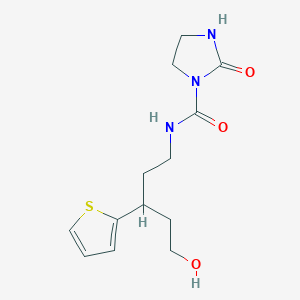
![2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B2464093.png)
